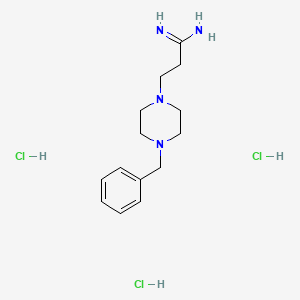

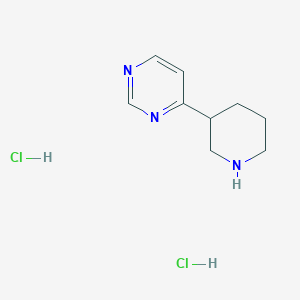

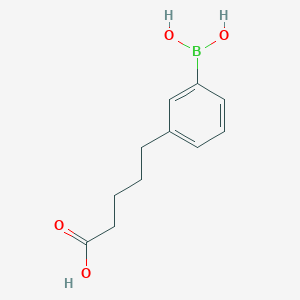

![molecular formula C12H9ClNNaO2S B1372302 Natrium-2-{2-[(3-Chlorphenyl)methyl]-1,3-thiazol-4-yl}acetat CAS No. 1171566-72-5](/img/structure/B1372302.png)

Natrium-2-{2-[(3-Chlorphenyl)methyl]-1,3-thiazol-4-yl}acetat

Übersicht

Beschreibung

Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate is a chemical compound with the CAS Number: 1171566-72-5. It has a molecular weight of 289.72 and is typically stored at room temperature . The compound is usually in powder form .

Molecular Structure Analysis

The InChI code for this compound is1S/C12H10ClNO2S.Na/c13-9-3-1-2-8(4-9)5-11-14-10(7-17-11)6-12(15)16;/h1-4,7H,5-6H2,(H,15,16);/q;+1/p-1 . This indicates the presence of sodium, chlorine, nitrogen, oxygen, and sulfur atoms in the compound. Physical and Chemical Properties Analysis

This compound has a molecular weight of 289.72 . It is typically stored at room temperature and is usually in powder form .Wissenschaftliche Forschungsanwendungen

Antivirale Aktivität

Natrium-2-{2-[(3-Chlorphenyl)methyl]-1,3-thiazol-4-yl}acetat kann aufgrund seiner strukturellen Ähnlichkeit mit Indol-Derivaten antivirale Eigenschaften aufweisen, von denen berichtet wird, dass sie eine inhibitorische Aktivität gegen verschiedene Viren zeigen. Beispielsweise haben bestimmte Indol-Derivate eine Wirksamkeit gegen Influenza A und Coxsackie B4-Virus gezeigt, indem sie die Virusreplikation hemmen .

Entzündungshemmende Aktivität

Verbindungen mit einem Indol-Gerüst, wie unsere Verbindung von Interesse, sind dafür bekannt, entzündungshemmende Aktivitäten zu besitzen. Dies kann besonders nützlich bei der Entwicklung neuer Medikamente zur Behandlung chronisch-entzündlicher Erkrankungen sein, wodurch möglicherweise ein neuartiger Ansatz zur Behandlung von Erkrankungen wie Arthritis oder entzündlicher Darmerkrankungen geboten wird .

Antitumor-Eigenschaften

Indol-Derivate haben sich als krebshemmende Aktivitäten erwiesen, was darauf hindeutet, dass this compound für seine potenzielle Verwendung in der Krebstherapie untersucht werden könnte. Sein Mechanismus kann die Unterbrechung der Zellproliferation und die Induktion von Apoptose in Krebszellen beinhalten .

Antibakterielle Wirkungen

Die strukturellen Merkmale von Indol-Derivaten verleihen antimikrobielle Eigenschaften, was this compound zu einem Kandidaten für die Entwicklung neuer antimikrobieller Mittel machen könnte. Es könnte gegen eine Reihe von bakteriellen und Pilzpathogenen wirksam sein .

Antidiabetische Aktivität

Forschungen an Indol-Derivaten haben gezeigt, dass sie antidiabetische Wirkungen zeigen können, was impliziert, dass unsere Verbindung in der Untersuchung und Entwicklung neuer Antidiabetika eingesetzt werden könnte. Diese Verbindungen können eine Rolle bei der Regulierung des Blutzuckerspiegels und der Verbesserung der Insulinsensitivität spielen .

Neuroprotektive Wirkungen

Indolbasierte Verbindungen wurden mit neuroprotektiven Wirkungen in Verbindung gebracht, was darauf hindeutet, dass this compound in der Forschung zu neurodegenerativen Erkrankungen von Vorteil sein könnte. Es kann dazu beitragen, neuronale Zellen vor Schäden zu schützen und die kognitiven Funktionen zu verbessern .

Safety and Hazards

Wirkmechanismus

Target of Action

Compounds containing a thiazole ring, such as this one, have been found in many potent biologically active compounds . These compounds can interact with various biological targets, leading to a broad spectrum of biological activities .

Mode of Action

Thiazole derivatives are known to behave unpredictably when entering physiological systems, potentially activating or inhibiting biochemical pathways and enzymes, or stimulating or blocking receptors .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents , which may influence its bioavailability.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Biochemische Analyse

Biochemical Properties

Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The thiazole ring in its structure is known to interact with enzymes such as thiamine pyrophosphate-dependent enzymes, which are involved in carbohydrate metabolism. Additionally, Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate can bind to proteins and alter their function, potentially leading to changes in cellular processes .

Cellular Effects

Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression that affect cell growth, differentiation, and apoptosis. These effects are crucial for understanding the potential therapeutic applications of Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate .

Molecular Mechanism

The molecular mechanism of action of Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are essential for understanding how the compound exerts its effects at the cellular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate remains stable under certain conditions, but it can degrade over time, leading to changes in its biological activity. Understanding these temporal effects is crucial for designing experiments and interpreting results .

Dosage Effects in Animal Models

The effects of Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there are threshold effects, where the compound’s activity changes significantly with small changes in dosage. Understanding these dosage effects is essential for determining the safe and effective use of Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate in therapeutic applications .

Metabolic Pathways

Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to changes in metabolic flux and metabolite levels. The compound can be metabolized through oxidation, reduction, or conjugation reactions, which are catalyzed by specific enzymes. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs .

Transport and Distribution

The transport and distribution of Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate within cells and tissues are important for its biological activity. The compound can be transported by specific transporters or binding proteins, which influence its localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for predicting the compound’s effects on different tissues and organs .

Subcellular Localization

Sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications .

Eigenschaften

IUPAC Name |

sodium;2-[2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2S.Na/c13-9-3-1-2-8(4-9)5-11-14-10(7-17-11)6-12(15)16;/h1-4,7H,5-6H2,(H,15,16);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHSHCPSNQHDBAY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC2=NC(=CS2)CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClNNaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171566-72-5 | |

| Record name | sodium 2-{2-[(3-chlorophenyl)methyl]-1,3-thiazol-4-yl}acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

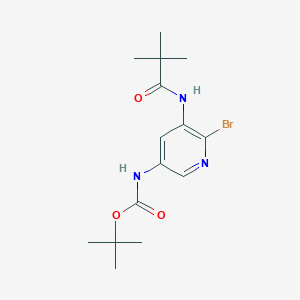

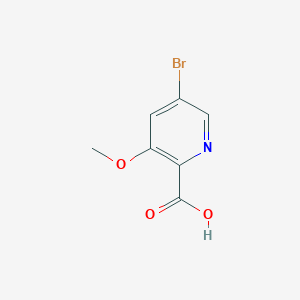

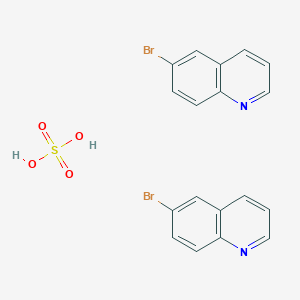

![[4-(5-Bromopyrimidin-2-yloxy)phenyl]methanol](/img/structure/B1372221.png)

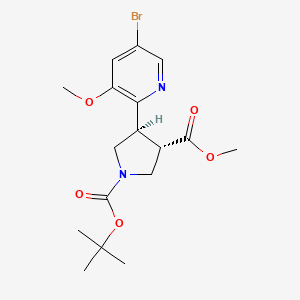

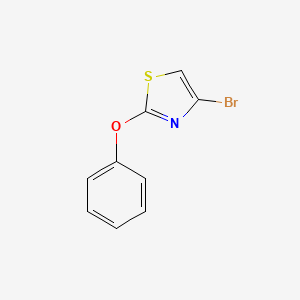

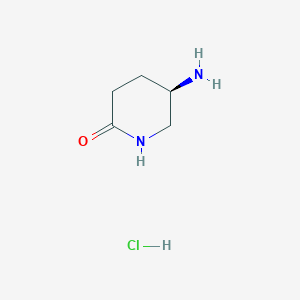

![{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1372224.png)

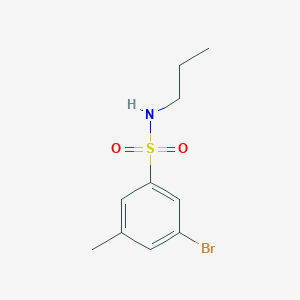

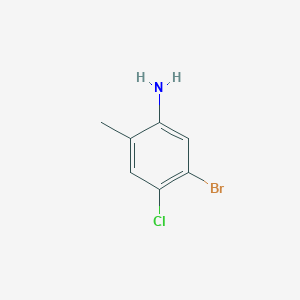

![2-Benzyl-2,7-diazaspiro[4.4]nonane](/img/structure/B1372235.png)